5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Preparation Methods
The synthesis of 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkaline hydrolysis of ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate. The reaction conditions typically include the use of a strong base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the carboxylic acid .
Chemical Reactions Analysis
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like sulfuric acid to form esters.
Scientific Research Applications
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of the bromine atom and the methylsulfanyl group may influence its binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid include:
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound also contains a bromine atom and a benzofuran ring but differs in the substituents attached to the ring.
3-Nitrosalicylidene-2-furfurylamine: Another benzofuran derivative with different substituents, highlighting the diversity of chemical modifications possible within this class of compounds.
Properties
Molecular Formula |
C10H7BrO3S |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c1-15-9-6-4-5(11)2-3-7(6)14-8(9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
OZBOQHJLYOYLFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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